5-cis-15(R)-Iloprost

Prostanoid Receptor Pharmacology Stereochemistry-Activity Relationship Negative Control Selection

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, commonly known as 15(R)-Iloprost, is the C-15 epimer of iloprost, a carbobicyclic compound classified as a second-generation structural analog of prostacyclin (prostaglandin I₂). This compound is characterized by the replacement of the endocyclic oxygen in prostaglandin I₂ with a methylene group and the substitution of the (1E,3S)-3-hydroxyoct-1-en-1-yl side chain with a (3R)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl group, resulting in enhanced metabolic stability relative to the endogenous ligand.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
Cat. No. B201540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cis-15(R)-Iloprost
Synonyms5-cis-15(R)-Ciloprost
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
InChIInChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18+,19-,20-,21+/m0/s1
InChIKeyHIFJCPQKFCZDDL-KESZHIOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

15(R)-Iloprost: A Second-Generation Prostacyclin Analog for Pulmonary Hypertension and Vascular Research


(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, commonly known as 15(R)-Iloprost, is the C-15 epimer of iloprost, a carbobicyclic compound classified as a second-generation structural analog of prostacyclin (prostaglandin I₂) [1]. This compound is characterized by the replacement of the endocyclic oxygen in prostaglandin I₂ with a methylene group and the substitution of the (1E,3S)-3-hydroxyoct-1-en-1-yl side chain with a (3R)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl group, resulting in enhanced metabolic stability relative to the endogenous ligand [2]. The target compound is distinguished from the therapeutically active 15(S)-epimer by its inverted stereochemistry at C-15, a structural modification that profoundly alters its pharmacological profile and research utility .

Why 15(R)-Iloprost Cannot Be Substituted by 15(S)-Iloprost or 5-cis Iloprost in Receptor Pharmacology Studies


The substitution of 15(R)-Iloprost with its 15(S)-epimer or the 5-cis isomer in receptor pharmacology and analytical method development is not scientifically valid due to fundamental differences in stereochemical configuration that dictate distinct biological activities and regulatory relevance. The C-15 epimerization represents an unnatural or inverted stereochemistry that frequently attenuates or qualitatively alters receptor binding affinity and downstream signaling . While 15(S)-iloprost is a potent agonist at IP and EP1 receptors with Ki values of 11 nM and 1.1–3.9 nM respectively, the 15(R)-epimer is employed as a critical negative control or for investigating stereospecificity in prostanoid receptor function [1][2]. Furthermore, the 5-cis isomer (Z-configuration at C-5) lacks published pharmacological characterization, rendering it unsuitable for studies requiring defined potency parameters . Regulatory analytical applications additionally demand the use of specific isomer reference standards for impurity profiling during drug manufacturing quality control [3].

Quantitative Comparative Evidence for 15(R)-Iloprost in Receptor Binding, Potency, and Analytical Applications


15(R)-Iloprost as a Stereochemical Negative Control: Attenuated Receptor Binding Relative to 15(S)-Iloprost

15(R)-Iloprost is the C-15 epimer of iloprost with inverted stereochemistry at C-15, a modification that frequently attenuates receptor binding and functional activity relative to the therapeutically active 15(S)-epimer . While 15(S)-iloprost binds with high affinity to human recombinant IP and EP1 receptors (Ki = 11 nM for both), the 15(R)-epimer exhibits significantly reduced binding affinity, making it an essential negative control for confirming stereospecific receptor interactions [1][2].

Prostanoid Receptor Pharmacology Stereochemistry-Activity Relationship Negative Control Selection

Comparative Metabolic Stability: Iloprost Exhibits Extended Half-Life Versus Endogenous Prostacyclin

Iloprost, the parent compound class from which 15(R)-Iloprost is derived, demonstrates significantly enhanced metabolic stability compared to endogenous prostacyclin (PGI₂) due to structural modifications including methylene substitution and omega-chain modifications [1]. While prostacyclin has an in vivo half-life of approximately 3–5 minutes, iloprost exhibits biphasic disposition half-lives of approximately 6 minutes (initial phase) and 31 minutes (terminal phase) in human volunteers following intravenous administration, with steady-state plasma concentrations reaching 81 pg/mL [2]. In murine models, iloprost plasma levels decline from 247 ng/mL to 0.27 ng/mL within 60 minutes, with disposition half-lives of 3 and 14 minutes, contrasting with cicaprost which displays half-lives of approximately 0.05 hours and 0.31 hours [3].

Pharmacokinetics Metabolic Stability Prostacyclin Analogs

Potency Differentiation: Iloprost Class Exhibits 10-Fold Greater Potency Than First-Generation Carbaprostacyclin

Iloprost, the parent compound class encompassing 15(R)-Iloprost, demonstrates approximately 10-fold greater potency compared to first-generation stable prostacyclin analogs such as carbaprostacyclin [1]. This potency enhancement is attributed to optimized structural features including the carbobicyclic core and omega-chain modifications that improve receptor binding characteristics [2]. The 10-fold potency increase has been consistently documented across multiple independent sources, establishing this class-level differentiation as a robust and reproducible finding .

Prostacyclin Receptor Agonism Second-Generation Analog Comparative Pharmacology

Regulatory Analytical Differentiation: 5-cis Iloprost as an Impurity Reference Standard for ANDA Applications

5-cis Iloprost (CAS 82889-99-4), the C-5 cis-isomer of iloprost, serves as a critical impurity reference standard for analytical method development and validation during Abbreviated New Drug Application (ANDA) submissions or commercial production of iloprost [1]. This isomer is distinguished by its cis-configuration of the 5-alkenyl side chain, which contrasts with the trans-configuration (5E) of the therapeutically active iloprost . The compound is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a qualified reference material for chromatographic impurity identification and quantification [1]. Notably, there are no published studies characterizing the pharmacological properties of 5-cis iloprost, underscoring its primary utility as an analytical reference rather than a pharmacological tool .

Analytical Method Development Impurity Profiling Quality Control Regulatory Compliance

Receptor Selectivity Profile: Iloprost Exhibits Distinct Prostanoid Receptor Binding Fingerprint Versus Treprostinil

Iloprost demonstrates a distinct prostanoid receptor binding selectivity profile that differentiates it from other clinically used prostacyclin analogs such as treprostinil [1]. In head-to-head comparative binding studies using human recombinant prostanoid receptors, iloprost exhibited high binding affinity for EP1 and IP receptors (Ki = 1.1 nM and 3.9 nM, respectively), with low affinity for FP, EP3, or EP4 receptors and very low affinity for EP2, DP1, or TP receptors [1]. In contrast, treprostinil showed a markedly different profile with high affinity for DP1 and EP2 receptors (Ki = 4.4 nM and 3.6 nM, respectively), moderate affinity for IP and EP1 receptors (Ki = 32 nM and 212 nM, respectively), and low affinity for EP3, EP4, FP, and TP receptors [1].

Receptor Selectivity Profiling Prostanoid Receptor Panel Off-Target Assessment

Optimized Application Scenarios for 15(R)-Iloprost and Related Isomers in Research and Analytical Settings


Stereospecificity Validation in Prostanoid Receptor Pharmacology Studies

Use 15(R)-Iloprost as a stereochemical negative control to confirm that observed receptor-mediated effects of 15(S)-iloprost are stereospecific. The inverted C-15 stereochemistry attenuates binding affinity to IP and EP1 receptors relative to the 15(S)-epimer (Ki = 11 nM for 15(S)-iloprost), enabling researchers to distinguish specific receptor-ligand interactions from non-specific effects [1]. This application is particularly relevant for studies investigating the structural determinants of prostanoid receptor activation.

Analytical Method Development and Impurity Profiling for Iloprost Drug Manufacturing

Employ 5-cis Iloprost (CAS 82889-99-4) as a qualified impurity reference standard for chromatographic method development, method validation (AMV), and quality control (QC) testing during Abbreviated New Drug Application (ANDA) submissions or commercial production of iloprost [2]. The compound is supplied with comprehensive characterization data compliant with regulatory guidelines, enabling accurate identification and quantification of the 5-cis isomer impurity in drug substance and drug product batches.

Comparative Studies of Prostacyclin Analog Receptor Selectivity

Select iloprost-class compounds (including 15(R)-Iloprost) for studies requiring high selectivity for IP and EP1 receptors (Ki = 1.1–3.9 nM) over DP1 and EP2 receptors (Ki > 1,870 nM). This selectivity profile contrasts sharply with treprostinil, which exhibits high affinity for DP1 and EP2 receptors (Ki = 4.4 nM and 3.6 nM, respectively) and moderate affinity for IP and EP1 receptors (Ki = 32 nM and 212 nM) [3]. This differentiation is critical for experiments where off-target DP1 or EP2 activation would confound interpretation.

Metabolically Stable Prostacyclin Signaling in Extended-Duration Assays

Utilize iloprost-class compounds in cell-based or in vivo assays requiring prolonged prostacyclin receptor stimulation. With biphasic elimination half-lives of 6 and 31 minutes in humans—approximately 6–10 times longer than endogenous prostacyclin (3–5 minutes)—iloprost enables sustained receptor activation without the rapid degradation that limits the utility of native PGI₂ in experimental protocols [4][5].

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